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molecular formula C10H8ClNO B8691644 2-(4-(2-Chloroacetyl)phenyl)acetonitrile

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Cat. No. B8691644
M. Wt: 193.63 g/mol
InChI Key: YUXBWZKVTJJNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124326

Procedure details

In a 1 liter round bottomed, four-necked flask with condenser, CaCl2 drying tube, pneumatic stirrer and thermometer 88.2 ml of benzylcyanide, 105.6 ml of chloroacetylchloride, and 238.2 ml of carbon disulfide are added. After the solution has been cooled to 0° C., AlCl3 is slowly added. The reaction mixture is heated to 15° C. It is subsequently stirred for another 5 minutes at +2° C., 1.2 hour at room temperature and 2 hours at 40° C. CS2 is separated and the dark oil is placed on 2.5 kg ice while stirring vigorously. The resulting brown precipitate is filtered by suction over a D4 glass filter funnel, washed with 1N hydrochloric acid, sucked quite dry, and dried in a vacuum drying oven for 18 hours at room temperature. The raw product (104.9 g) is dissolved in boiling 6.4 l i-propanol containing 34 g of activated carbon and then the product is recrystallized upon cooling. After the crystals have precipitated at room temperature, the precipitation is completed. The product is left with the mother liquor for at least 24 hours at 4° C. The white crystals are filtered by suction by means of a D4 glass filter funnel, washed with cold i-propanol and dried in a vacuum drying oven for 18 hours at room temperature.
Quantity
88.2 mL
Type
reactant
Reaction Step One
Quantity
105.6 mL
Type
reactant
Reaction Step One
Quantity
238.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12](Cl)=[O:13].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[Cl:10][CH2:11][C:12]([C:5]1[CH:6]=[CH:7][C:2]([CH2:1][C:8]#[N:9])=[CH:3][CH:4]=1)=[O:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
88.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
105.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
238.2 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
It is subsequently stirred for another 5 minutes at +2° C., 1.2 hour at room temperature and 2 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 15° C
CUSTOM
Type
CUSTOM
Details
CS2 is separated
STIRRING
Type
STIRRING
Details
while stirring vigorously
FILTRATION
Type
FILTRATION
Details
The resulting brown precipitate is filtered by suction over a D4 glass
FILTRATION
Type
FILTRATION
Details
filter funnel
WASH
Type
WASH
Details
washed with 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
sucked quite dry
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven for 18 hours at room temperature
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
The raw product (104.9 g) is dissolved
CUSTOM
Type
CUSTOM
Details
the product is recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
After the crystals have precipitated at room temperature
CUSTOM
Type
CUSTOM
Details
the precipitation
WAIT
Type
WAIT
Details
The product is left with the mother liquor for at least 24 hours at 4° C
FILTRATION
Type
FILTRATION
Details
The white crystals are filtered by suction by means of a D4 glass
FILTRATION
Type
FILTRATION
Details
filter funnel
WASH
Type
WASH
Details
washed with cold i-propanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven for 18 hours at room temperature
Duration
18 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC(=O)C1=CC=C(CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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